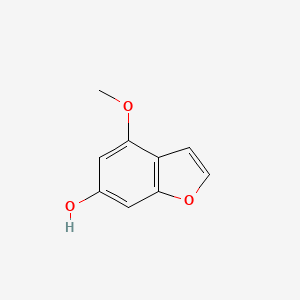

4-Methoxybenzofuran-6-ol

Description

Contextualization within Benzofuran (B130515) Compound Research

Benzofurans are a significant class of heterocyclic compounds widely found in nature and synthetic materials. wisdomlib.orgnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry because it is a core component of many compounds with diverse and potent biological activities. wisdomlib.orgnih.gov The benzofuran framework is present in numerous natural products, including those isolated from plant families like Moraceae, Asteraceae, and Fabaceae. acs.orgmdpi.comrsc.org

The wide range of biological activities exhibited by benzofuran derivatives—including antifungal, anticancer, anti-inflammatory, antiviral, and antioxidant properties—has spurred extensive research into this class of compounds. wisdomlib.orgnih.govnih.gov Scientists synthesize and study various derivatives by adding different functional groups to the benzofuran core to explore and modify their biological effects, a process known as structure-activity relationship (SAR) analysis. nih.govresearchgate.net 4-Methoxybenzofuran-6-ol is one such derivative, with its specific substituents influencing its potential interactions with biological targets.

Significance in Medicinal Chemistry Research and Development

The significance of this compound in medicinal chemistry lies primarily in its role as a versatile building block or intermediate for the synthesis of more complex molecules. mums.ac.ir The hydroxyl and methoxy (B1213986) groups on the benzofuran ring are key reactive sites that allow for further chemical modifications. jst.go.jp

For instance, this compound has been utilized as a precursor in the synthesis of novel compounds intended for specific therapeutic applications. Research has shown its use in creating derivatives for potential use as amyloid imaging agents, which could be valuable for detecting β-amyloid plaques in the brains of individuals with Alzheimer's disease. mums.ac.irnih.govwho.int In one study, this compound was a starting point for synthesizing a more complex molecule, 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol, which was then radiolabeled for biodistribution studies. mums.ac.irnih.gov

Furthermore, the core structure has been used to create benzofuran–morpholinomethyl–pyrazoline hybrids, which have been investigated for their vasorelaxant properties. jst.go.jp These examples highlight how the specific structure of this compound provides a valuable scaffold for developing new chemical entities with potential pharmacological applications.

Historical Overview of this compound Related Studies

The study of benzofuran chemistry dates back to the late 19th and early 20th centuries, with the first synthesis of the parent benzofuran ring being a key milestone. acs.orgnumberanalytics.com Early work focused on isolating benzofuran from natural sources like coal tar and developing fundamental synthetic methods. who.int

Over the decades, as the field of organic synthesis advanced, chemists developed more sophisticated and efficient ways to construct the benzofuran nucleus and introduce a variety of substituents. acs.org The development of transition-metal-catalyzed reactions, such as those using palladium and copper, has been particularly important for creating substituted benzofurans with high precision. acs.org

While early literature may not extensively feature studies focused exclusively on this compound, its synthesis is a result of this broader progress in heterocyclic chemistry. Specific, more recent studies have detailed synthetic pathways that use this compound as a key intermediate. For example, it has been used in Mannich reactions to produce positional isomers for biological evaluation and in Claisen-Schmidt condensations to create α,β-unsaturated carbonyl compounds, which are themselves versatile intermediates. jst.go.jp These modern applications are built upon a long history of foundational research into the synthesis and reactivity of the benzofuran ring system. rsc.org

Data Table

The following table provides key chemical identifiers for this compound and a related derivative mentioned in the text.

| Property | This compound Derivative |

| Compound Name | 5-[2-amino-6-(4-methoxy-phenyl)-6H- wisdomlib.orgmums.ac.irthiazin-4-yl]-4-methoxy-benzofuran-6-ol |

| CAS Number | 61340-63-4 chemsrc.com |

| Molecular Formula | C₂₀H₁₈N₂O₄S |

This table presents data for a derivative synthesized from the this compound scaffold, as specific database entries for the parent compound were not highlighted in the search results.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-methoxy-1-benzofuran-6-ol |

InChI |

InChI=1S/C9H8O3/c1-11-8-4-6(10)5-9-7(8)2-3-12-9/h2-5,10H,1H3 |

InChI Key |

HHDKMGSELKNURM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C=CO2)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Preparation of 4-Methoxybenzofuran-6-ol Core Structure

The synthesis of the this compound core can be approached through several strategic routes, primarily involving the construction of the furan (B31954) ring onto a pre-functionalized benzene (B151609) derivative. A common strategy involves the reaction of a suitably substituted phenol (B47542) with an α-halo ketone or a related two-carbon synthon, followed by cyclization.

One plausible pathway could commence from 2,4-dihydroxy-5-methoxybenzaldehyde. The synthetic sequence would typically involve the protection of one of the hydroxyl groups, followed by the introduction of a two-carbon unit at the ortho position to the other hydroxyl group. This can be achieved through reactions such as the Perkin or Darzens condensation, followed by cyclization and subsequent deprotection to yield the desired this compound.

Another approach could utilize a substituted hydroquinone (B1673460) as the starting material. For instance, 2-methoxyhydroquinone (B1205977) could be subjected to a reaction with a chloroacetic acid derivative to form an ether, which upon intramolecular cyclization and subsequent functional group manipulations, would lead to the target benzofuranol. The specific reaction conditions, such as the choice of base, solvent, and temperature, are critical for optimizing the yield and purity of the final product.

While a direct, optimized synthesis for this compound is not extensively detailed in the provided search results, the synthesis of related structures like 6-hydroxybenzofuran (B80719) suggests that demethylation of a corresponding methoxy-substituted benzofuran (B130515) is a viable final step. For example, a process involving the formation of 6-methoxybenzofuran (B1631075) from 2-hydroxy-4-methoxybenzaldehyde (B30951) and chloroacetic acid, followed by demethylation, has been described as an efficient route to 6-hydroxybenzofuran. researchgate.net A similar strategy could be adapted for the synthesis of this compound.

Derivatization Approaches for Structural Diversification

The this compound core, with its reactive hydroxyl group and activated aromatic ring, is amenable to a wide range of chemical transformations, allowing for extensive structural diversification.

Introduction of Functional Groups

The hydroxyl group at the 6-position is a key handle for introducing various functional groups. Standard derivatization reactions for hydroxyl groups, such as acylation with acyl chlorides or anhydrides, and etherification using alkyl halides or isocyanates, can be employed to enhance the lipophilicity or introduce specific functionalities for further reactions. researchgate.net These reactions are typically carried out in the presence of a base to deprotonate the phenolic hydroxyl, thereby increasing its nucleophilicity.

The benzofuran ring itself can also be functionalized. For instance, electrophilic substitution reactions such as formylation, acylation, or halogenation can be directed to specific positions on the ring, guided by the directing effects of the existing methoxy (B1213986) and hydroxyl substituents.

Formation of Heterocyclic Hybrid Systems

A significant area of interest is the fusion or attachment of other heterocyclic rings to the this compound scaffold to create hybrid systems with potentially enhanced biological activities.

Pyrimidine (B1678525) rings can be constructed onto the benzofuran core, often starting from a chalcone (B49325) intermediate. nih.gov A general approach involves the Claisen-Schmidt condensation of an acetyl-substituted benzofuran with an appropriate aldehyde to form a benzofuran-chalcone. This chalcone can then be reacted with urea, thiourea (B124793), or guanidine (B92328) in the presence of a base to yield the corresponding pyrimidine, pyrimidinethione, or aminopyrimidine derivatives. nih.govbu.edu.eg For this compound, this would first require the introduction of an acetyl group onto the benzofuran ring, likely at the 5- or 7-position, followed by condensation and cyclization.

| Starting Material | Reagent | Product | Reference |

| Benzofuran Chalcone | Urea/Thiourea/Guanidine | Pyrimidine-fused Benzofuran | nih.gov |

| 2-Aminonicotinic acid | Urea | Pyrido[2,3-d]pyrimidine | nih.gov |

| Benzaldehyde, Ethyl cyanoacetate, Thiourea | KHCO3 | Dihydropyrimidine | mdpi.com |

The synthesis of pyrazoline and pyrazole (B372694) derivatives attached to a benzofuran moiety is also a well-established strategy. Similar to pyrimidine synthesis, this often proceeds through a benzofuran-chalcone intermediate. rdd.edu.iq The reaction of the α,β-unsaturated ketone system of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of a five-membered pyrazoline ring. rdd.edu.iqiscience.in Subsequent oxidation or the choice of a substituted hydrazine can directly yield the aromatic pyrazole ring. researchgate.net

For instance, treatment of a benzofuran chalcone with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid under reflux conditions typically affords the corresponding pyrazoline. iscience.in

| Starting Material | Reagent | Product | Reference |

| 6-Methoxybenzofuran-3(2H)-one | LiHMDS, Phenyl isothiocyanate, Hydrazine | 1H-Benzofuro[3,2-c]pyrazole | nih.gov |

| Benzofuran Chalcone | Hydrazine Hydrate | Pyrazoline-substituted Benzofuran | rdd.edu.iq |

| Dimethoxychalcone | Hydrazine | Pyrazoline | researchgate.net |

The construction of pyridine (B92270) rings fused or attached to the benzofuran core can be achieved through various condensation reactions. baranlab.org One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. To apply this to this compound, one could envision using a formyl derivative of the benzofuran as the aldehyde component.

Another versatile approach involves the reaction of α,β-unsaturated ketones (chalcones) with reagents containing an active methylene (B1212753) group and an amino function, such as malononitrile (B47326) or cyanoacetamide, in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). jofamericanscience.org This leads to the formation of highly substituted pyridine derivatives. For example, the reaction of a benzofuranyl chalcone with malononitrile would yield a 2-amino-3-cyanopyridine (B104079) derivative.

Furthermore, a 2-chloropyridine-3-carbonitrile derivative linked to a benzofuran moiety can serve as a versatile precursor for the synthesis of various fused pyridine systems, such as pyrazolo[3,4-b]pyridines, by reacting it with different hydrazines. nih.govnih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 1,5-Dicarbonyl Compound | Ammonia/Hydroxylamine | Pyridine | baranlab.org |

| Benzofuranyl Chalcone | Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridine derivative | jofamericanscience.org |

| 2-Chloropyridine-3-carbonitrile derivative | Hydrazines | Pyrazolo[3,4-b]pyridine | nih.govnih.gov |

Mechanistic Studies of Synthetic Pathways

Claisen-Schmidt Condensation Reaction Mechanisms

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is fundamental in the synthesis of chalcones (α,β-unsaturated ketones), which are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. nih.gov

Derivatives of this compound that contain an acetyl group, such as the Mannich bases described previously, readily undergo Claisen-Schmidt condensation. For instance, the Mannich base [4-methoxy-5-acetyl-6-hydroxy-7-(thiazol-2-ylamino)methyl)]benzofuran can be treated with aromatic aldehydes like 3,4-dimethoxybenzaldehyde (B141060) or p-bromobenzaldehyde in the presence of a base like ethanolic sodium hydroxide (B78521) to yield the corresponding chalcones.

The mechanism proceeds in several steps:

Enolate Formation: The base (hydroxide ion) abstracts an acidic α-hydrogen from the methyl group of the acetyl moiety on the benzofuran ring, forming a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a β-hydroxy ketone intermediate (an aldol (B89426) adduct).

Dehydration: The aldol adduct is readily dehydrated under the basic reaction conditions. The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone (chalcone). rsc.org

Nucleophilic Addition and Cyclization Reaction Mechanisms

The synthesis of the benzofuran ring itself, as well as the elaboration of its derivatives into other heterocyclic systems, often relies on nucleophilic addition and cyclization reactions. acs.orgnih.gov The formation of the benzofuran core frequently involves an intramolecular nucleophilic attack from a phenolic oxygen onto an adjacent electrophilic center, followed by cyclization. acs.org

Furthermore, the chalcone derivatives synthesized from this compound precursors are excellent substrates for subsequent cyclization reactions. These reactions typically proceed via a Michael (conjugate) nucleophilic addition to the β-carbon of the α,β-unsaturated ketone system, followed by an intramolecular condensation.

A notable example is the synthesis of pyrimidine derivatives from benzofuran-containing chalcones. The reaction of a chalcone with thiourea in the presence of a base, such as alcoholic potassium hydroxide, yields a 4,6-disubstituted pyrimidin-2-thione. bu.edu.eg

The proposed mechanism for this transformation is as follows:

Michael Addition: The nucleophilic nitrogen of thiourea attacks the electrophilic β-carbon of the chalcone.

Intramolecular Cyclization: The second nitrogen atom of the thiourea intermediate then performs a nucleophilic attack on the carbonyl carbon of the original chalcone moiety.

Dehydration and Tautomerization: The resulting heterocyclic intermediate undergoes dehydration and tautomerization to yield the stable aromatic pyrimidine ring. ijres.orgimpactfactor.org

| Chalcone Precursor | Reagent | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| Benzofuran Chalcone | Thiourea/KOH | Michael Addition / Cyclization | Pyrimidin-2-thione |

| Benzofuran Chalcone | Thiosemicarbazide | Conjugate Addition / Cyclization | Thioamidopyrazoline |

Electrophilic Substitution Mechanisms in Derivatization

The benzofuran ring system, particularly when substituted with electron-donating groups like hydroxyl and methoxy, is highly activated towards electrophilic aromatic substitution. jk-sci.com The Vilsmeier-Haack reaction is a classic method for the formylation of such electron-rich aromatic compounds. wikipedia.org

This reaction has been applied to derivatives of this compound. For example, treatment of the Mannich base [4-methoxy-5-acetyl-6-hydroxy-7-(thiazol-2-ylamino)methyl)]benzofuran with phosphorus oxychloride (POCl₃) under Vilsmeier-Haack conditions leads to an intramolecular cyclization and formylation, yielding a furo[3,2-g]benzopyran derivative. bu.edu.eg

The mechanism of the Vilsmeier-Haack reaction involves two main stages:

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. organic-chemistry.org

Electrophilic Aromatic Substitution: The electron-rich benzofuran ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The hydroxyl and methoxy groups direct the substitution to activated positions on the ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. jk-sci.comwikipedia.org The high reactivity of the benzofuran system, enhanced by the activating substituents, makes it a suitable substrate for this transformation. jk-sci.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| [4-methoxy-6-hydroxybenzofuran-5-yl]methyl ketone |

| 2-Aminothiazole |

| Formaldehyde |

| [4-methoxy-5-acetyl-6-hydroxy-7-(thiazol-2-ylamino)methyl)]benzofuran |

| 3,4-dimethoxybenzaldehyde |

| p-bromobenzaldehyde |

| Sodium hydroxide |

| Thiourea |

| Potassium hydroxide |

| Pyrimidin-2-thione |

| Thiosemicarbazide |

| Thioamidopyrazoline |

| Phosphorus oxychloride |

| N,N-dimethylformamide (DMF) |

| furo[3,2-g]benzopyran |

Radiochemistry and Molecular Imaging Probe Development

Radiolabeling Techniques for 4-Methoxybenzofuran-6-ol Derivatives

The primary method for radiolabeling derivatives of this compound, such as 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol (ASPMBF), involves the introduction of a radioisotope of iodine, like Iodine-125 (¹²⁵I). mums.ac.irnih.gov This is typically achieved through electrophilic substitution reactions. mums.ac.irnih.gov

Electrophilic substitution is a common and effective method for radioiodination of aromatic compounds. In the case of ASPMBF, a derivative of this compound, the process involves the reaction of the precursor compound with a source of radioactive iodide, such as sodium iodide (Na¹²⁵I). nih.gov This reaction is facilitated by an oxidizing agent, which converts the iodide anion (I⁻) into a more reactive electrophilic species (I⁺). mdpi.com This electrophile then attacks the electron-rich aromatic ring of the benzofuran (B130515) derivative, resulting in the formation of a carbon-iodine bond. The reaction is typically quenched after a specific time by adding a reducing agent like sodium metabisulfite. nih.gov

The efficiency of the radiolabeling process, measured as the radiochemical yield, is highly dependent on several experimental parameters. Optimizing these factors is crucial for maximizing the yield of the desired radiolabeled product while minimizing impurities.

The duration of the radiolabeling reaction has a significant impact on the radiochemical yield. For the radioiodination of ASPMBF with ¹²⁵I, the reaction is observed to be quite rapid. nih.gov The yield increases significantly with time in the initial phase of the reaction. nih.gov For instance, when using Chloramine-T as the oxidizing agent, the maximum radiochemical yield of approximately 90% is achieved within 20 minutes. nih.gov With Iodogen, a yield of around 70% is obtained in the same timeframe. nih.gov After reaching a peak, the yield may plateau or even decrease with extended reaction times, possibly due to degradation of the product or reactants. scielo.br

Table 1: Effect of Reaction Time on Radiochemical Yield of ¹²⁵I-ASPMBF

| Reaction Time (minutes) | Radiochemical Yield (%) with Chloramine-T | Radiochemical Yield (%) with Iodogen |

|---|---|---|

| 2-3 | Similar for both agents | Similar for both agents |

Note: Data is based on the radioiodination of the this compound derivative, ASPMBF. nih.gov

Temperature is another critical parameter in the radiosynthesis of this compound derivatives. Higher temperatures can increase the reaction rate, but can also lead to the degradation of the precursor or the final radiolabeled compound. For the Iodogen-mediated radioiodination of ASPMBF, the reaction is carried out at 95°C for 20 minutes to achieve a radiochemical yield of 80%. mums.ac.irnih.gov This suggests that for certain oxidizing agents and derivatives, elevated temperatures are necessary to achieve optimal yields.

The pH of the reaction medium plays a crucial role in electrophilic radioiodination. The optimal pH can influence both the reactivity of the aromatic substrate and the nature of the iodinating species. For the Chloramine-T method of radioiodinating ASPMBF, a phosphate (B84403) buffer with a pH of 7.4 is used. nih.gov Generally, for electrophilic iodination of phenolic compounds, a pH range of 7 to 9 is often optimal. nih.govnih.gov Deviations from the optimal pH can lead to a decrease in radiochemical yield due to factors such as protonation or deprotonation of the substrate or changes in the oxidizing agent's efficacy.

The choice and concentration of the oxidizing agent are pivotal in determining the success of the radioiodination. Different oxidizing agents have varying reaction kinetics and potential for causing oxidative damage to the substrate.

Chloramine-T: This is a strong oxidizing agent that is soluble in aqueous solutions, allowing for a homogenous reaction mixture. nih.govresearchgate.net For the radioiodination of ASPMBF, a 0.1% solution of Chloramine-T is used. nih.gov While effective, its high reactivity can sometimes lead to the oxidation of sensitive functional groups within the molecule, potentially reducing the biological activity of the radiolabeled probe. nih.gov

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): This is a milder oxidizing agent that is sparingly soluble in water. nih.gov It is typically coated onto the surface of the reaction vessel as a solid film. nih.gov The reaction occurs at the solid-liquid interface, which can help to moderate the reaction rate and reduce oxidative damage to the substrate. mdpi.com In the case of ASPMBF, Iodogen-mediated labeling at 95°C for 20 minutes resulted in an 80% radiochemical yield. mums.ac.ir

The concentration of the oxidizing agent must be carefully controlled. Insufficient amounts will result in a low radiochemical yield, while an excess can lead to unwanted side reactions and the formation of radioiodinated impurities.

Optimization of Radiolabeling Parameters

Radiochemical Purity Assessment and Characterization Methods

The assurance of radiochemical purity is a critical step in the development of radiolabeled imaging probes. For derivatives of this compound, several chromatographic and electrophoretic methods are employed to separate the desired radiolabeled compound from unreacted radioisotopes and other impurities.

Thin Layer Chromatography Applications

Thin Layer Chromatography (TLC) is a widely used technique for determining the radiochemical yield and purity of this compound derivatives. In the analysis of a radioiodinated derivative, 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol (SPBF), labeled with Iodine-125 ([¹²⁵I]-SPBF), a radiochemical yield of 80% was determined using this method. nih.gov For another radioiodinated benzofuran derivative, ¹²⁵I-BPA, TLC was used to confirm a radiochemical purity of over 96.5%. radiooncologyjournal.com

The process typically involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For [¹²⁵I]-SPBF, free radioiodide (¹²⁵I⁻) remains near the origin, while the labeled compound moves towards the solvent front. nih.gov

| Compound | Stationary Phase | Mobile Phase | R_f Value (Labeled Compound) | R_f Value (Free ¹²⁵I) | Reference |

|---|---|---|---|---|---|

| [¹²⁵I]-SPBF | Silica gel coated aluminum sheet | Methylene (B1212753) chloride : Hexane (4:1, v/v) | 0.9 | 0 - 0.1 | nih.gov |

| ¹²⁵I-BPA | Silica gel G60 on alumina (B75360) sheets | Hexane : Ethyl acetate (B1210297) (1:6, v/v) | 0.7 | 0.3 | radiooncologyjournal.com |

Paper Chromatography Techniques

Alongside TLC, paper chromatography is utilized for the radiochemical purity assessment of compounds like [¹²⁵I]-SPBF. This method involves spotting the sample on a strip of Whatman paper and developing it with a specific solvent system. Similar to TLC, the separation principle relies on partitioning. In the analysis of [¹²⁵I]-SPBF, the labeled compound migrates with the solvent front, while the free radioiodide remains near the origin. nih.gov

| Stationary Phase | Mobile Phase | R_f Value (Labeled Compound) | R_f Value (Free ¹²⁵I) | Reference |

|---|---|---|---|---|

| Whatman paper | Chloroform : Ethanol (B145695) (9:1, v/v) | 0.9 | 0 - 0.1 | nih.gov |

Paper Electrophoresis Methods

Paper electrophoresis serves as another method to confirm the radiochemical purity of these derivatives. This technique separates molecules based on their charge and size. When a reaction mixture of [¹²⁵I]-SPBF is subjected to electrophoresis, the components move towards the cathode at different rates depending on their molecular weight. The separation is conducted on a Whatman paper sheet using normal saline as the electrolyte at a constant voltage. nih.gov

For the analysis of [¹²⁵I]-SPBF, the electrophoresis was carried out for one hour at 300 volts. The radioiodinated compound moved a distance of 8-12 cm from the spotting point towards the cathode, clearly separating from other components in the mixture. nih.gov

High-Performance Liquid Chromatography for Radiochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and sensitivity for radiochemical analysis. For the purity analysis of the radioiodinated benzofuran derivative ¹²⁵I-BPA, a reversed-phase RP18 column was used. The mobile phase consisted of a 1:1 mixture of acetonitrile (B52724) and 0.1 M ammonium (B1175870) bicarbonate (pH 7.5), with a flow rate of 1 ml/min. radiooncologyjournal.com This method allows for the precise quantification of the radiolabeled product and any potential impurities.

Development of Radiolabeled Derivatives as Molecular Imaging Probes

Derivatives of this compound have been synthesized and labeled with radionuclides to serve as molecular imaging probes. nih.govunm.eduresearchgate.net One notable example is the synthesis of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol (SPBF) from its precursor, 1-[6-hydroxy-4-methoxybenzofuran-5-yl]-phenyl butadiene ketone. nih.gov This synthesized compound was subsequently labeled with Iodine-125 via an electrophilic substitution reaction, utilizing iodogen as an oxidizing agent. nih.gov The development of such radiolabeled derivatives is a key step towards creating tools for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). researchgate.net

Application in Amyloid Plaque Imaging Research

The primary application for these radiolabeled this compound derivatives is in the field of Alzheimer's disease research, specifically for the imaging of β-amyloid plaques in the brain. nih.govunm.edu These plaques are a key pathological hallmark of Alzheimer's disease. The ability to visualize and quantify these plaques in vivo would be invaluable for early diagnosis and for monitoring disease progression and the efficacy of therapeutic interventions.

Preliminary in vivo studies with radioiodinated SPBF have been conducted in normal mice. Following intravenous injection, the biodistribution of the tracer was examined. The results indicated that the radiolabeled compound demonstrated high uptake in the brain and was quickly cleared from most other body organs. nih.gov This high brain penetration is a crucial characteristic for a successful brain imaging agent. For instance, another benzofuran derivative, ¹²⁵I-BPA, showed a high initial brain uptake of 6.54 ± 0.10 % of the injected dose per gram of tissue (% ID/g) within 30 minutes post-injection in normal mice. radiooncologyjournal.com

| Organ | 5 min | 30 min | 60 min | 120 min | Reference |

|---|---|---|---|---|---|

| Blood | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 | radiooncologyjournal.com |

| Heart | 6.9 ± 1.3 | 3.2 ± 0.6 | 1.8 ± 0.4 | 0.9 ± 0.2 | radiooncologyjournal.com |

| Lung | 4.5 ± 0.9 | 2.1 ± 0.4 | 1.2 ± 0.3 | 0.6 ± 0.1 | radiooncologyjournal.com |

| Liver | 5.8 ± 1.1 | 4.2 ± 0.8 | 3.1 ± 0.6 | 2.0 ± 0.4 | radiooncologyjournal.com |

| Stomach | 6.2 ± 0.2 | 7.5 ± 1.5 | 8.9 ± 1.8 | 9.8 ± 2.0 | radiooncologyjournal.com |

| Kidney | 3.3 ± 0.7 | 2.5 ± 0.5 | 1.9 ± 0.4 | 1.1 ± 0.2 | radiooncologyjournal.com |

| 4.8 ± 0.9 | 2.5 ± 0.5 | 1.3 ± 0.3 | 0.7 ± 0.1 | radiooncologyjournal.com |

*Data presented as mean ± SD.

These findings suggest that radioiodinated derivatives of this compound are promising candidates for the development of effective brain imaging agents for the detection of β-amyloid plaques. nih.gov

Utility in Brain Imaging Agent Research

The structural framework of this compound has been identified as a promising scaffold in the development of novel molecular imaging probes for neurological targets, particularly for the visualization of β-amyloid plaques, a hallmark of Alzheimer's disease. Researchers have synthesized and evaluated derivatives of this compound for their potential use as brain imaging agents, primarily for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

One such derivative, 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol (SPBF), has been synthesized and investigated as a potential amyloid imaging agent. nih.govmums.ac.ir The rationale for its development stems from the need for brain imaging agents that can effectively cross the blood-brain barrier and exhibit high affinity for β-amyloid plaques. nih.govmums.ac.ir

The synthesis of this derivative involves the reaction of 1-[6-hydroxy-4-methoxybenzofuran-5-yl]-phenyl butadiene ketone with guanidine (B92328) hydrochloride. nih.govmums.ac.ir For imaging purposes, the synthesized compound was radiolabeled with Iodine-125 (¹²⁵I) via an electrophilic substitution reaction. nih.govmums.ac.ir The radioiodinated compound demonstrated high brain uptake in preliminary in-vivo studies in normal mice, suggesting its potential as a brain imaging agent. mums.ac.irnih.gov

The biodistribution data from these studies indicated that the labeled compound was quickly cleared from most organs, a desirable characteristic for an imaging probe. nih.govmums.ac.ir The research suggests that radioiodinated SPBF may be a useful candidate for further development as a brain imaging agent for the detection of β-amyloid plaques. nih.govmums.ac.irnih.gov

Below are tables summarizing the key findings from the research on this this compound derivative.

Radiosynthesis of ¹²⁵I-SPBF

| Parameter | Details |

| Radiotracer | ¹²⁵I-5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol (¹²⁵I-SPBF) |

| Radionuclide | Iodine-125 |

| Labeling Method | Electrophilic substitution |

| Oxidizing Agent | Iodogen |

| Reaction Temperature | 95°C |

| Reaction Time | 20 minutes |

| Radiochemical Yield | 80% |

Biodistribution of ¹²⁵I-SPBF in Normal Mice

| Organ | % Injected Dose / Gram (at 2 min post-injection) |

| Brain | High uptake (specific values not detailed in the provided search results) |

| Blood | Data not specified |

| Liver | Data not specified |

| Kidneys | Data not specified |

Biological and Pharmacological Investigations of 4 Methoxybenzofuran 6 Ol Derivatives

Antimicrobial Activity Studies

Derivatives of 4-Methoxybenzofuran-6-ol have been a subject of research for their potential to combat microbial growth. The core benzofuran (B130515) structure is recognized for its presence in compounds exhibiting a wide range of biological activities, including antimicrobial effects. jocpr.com

One area of investigation has been the synthesis of new benzofuran derivatives and their subsequent screening for antibacterial and antifungal properties. For instance, a series of novel benzofuran compounds derived from visnaginone (B8781550) were synthesized and evaluated for their antimicrobial activity. Among the tested compounds, 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)ethylidene)-2,4-dinitroaniline demonstrated the most significant activity against all microbial strains in the study. researchgate.net Other derivatives in the same study also showed varying degrees of antimicrobial efficacy. researchgate.net

In a different study, the essential oil of Periploca sepium was analyzed, revealing 2-hydroxy-4-methoxybenzaldehyde (B30951) as its primary component. Both the essential oil and its main constituent were tested against a panel of bacteria and fungi. The results indicated a broad spectrum of antimicrobial activity. The potency of these substances was quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values.

| Microorganism | Compound | MIC (μg/mL) | MBC/MFC (μg/mL) |

|---|---|---|---|

| Agrobacterium tumefaciens | Essential Oil | 100 | 150 |

| Agrobacterium tumefaciens | 2-hydroxy-4-methoxybenzaldehyde | 80 | 125 |

| Escherichia coli | Essential Oil | 150 | 200 |

| Escherichia coli | 2-hydroxy-4-methoxybenzaldehyde | 100 | 150 |

| Pseudomonas aeruginosa | Essential Oil | 200 | 250 |

| Pseudomonas aeruginosa | 2-hydroxy-4-methoxybenzaldehyde | 150 | 200 |

| Staphylococcus aureus | Essential Oil | 100 | 150 |

| Staphylococcus aureus | 2-hydroxy-4-methoxybenzaldehyde | 80 | 125 |

| Candida albicans | Essential Oil | 250 | 300 |

| Candida albicans | 2-hydroxy-4-methoxybenzaldehyde | 200 | 250 |

Antitumor and Anticancer Research

The investigation of this compound derivatives has extended into the realm of oncology, with several studies highlighting their potential as antitumor and anticancer agents. jocpr.comresearchgate.netnih.govnih.gov The benzofuran scaffold is a key component in many compounds, both natural and synthetic, that have demonstrated significant biological activities, including cytotoxic effects against cancer cells. nih.gov

The cytotoxic potential of various this compound derivatives has been evaluated against a range of human cancer cell lines. In vitro assays are crucial for determining the concentration of a compound required to inhibit cancer cell growth by 50% (IC50), a key indicator of its potency.

One study synthesized a series of benzofuran derivatives and tested their cytotoxicity against the liver cancer cell line HEPG2. Several of the newly synthesized compounds exhibited strong to moderate cytotoxic effects. researchgate.net Specifically, compounds designated as 2, 6a, 13a, 14a, 16c, and 17b were identified as the most active in this particular study. researchgate.net

Another research effort focused on a novel benzofuran derivative, BL-038 (2-amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate), and its effects on human chondrosarcoma cell lines, JJ012 and SW1353. The study found that BL-038 induced cell apoptosis in these cancer cell lines. mdpi.com

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives from a review on the topic.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Halogenated derivative 1 | K562 (Leukemia) | 5 |

| Halogenated derivative 1 | HL60 (Leukemia) | 0.1 |

| Compound 9 | SQ20B (Head and Neck) | 0.46 |

| Compound 47b | MDA-MB-231 (Breast) | 6.27 |

| Compound 47b | MCF-7 (Breast) | 6.45 |

| Compound 47d | MDA-MB-231 (Breast) | 14.16 |

| Compound 47d | MCF-7 (Breast) | 13.79 |

Understanding the mechanism by which a compound exerts its antitumor effect is a critical aspect of drug discovery. For derivatives of this compound, a significant focus has been on their ability to induce apoptosis, or programmed cell death, in cancer cells.

The study on the benzofuran derivative BL-038 in human chondrosarcoma cells revealed that its apoptotic and cytotoxic effects are mediated through the intrinsic mitochondria-mediated apoptotic pathway. mdpi.com Treatment with BL-038 was found to induce the production of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. mdpi.com This was accompanied by the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bax and Bak. mdpi.com These events culminate in the release of cytochrome c, activation of caspases-9 and -3, and cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptosis. mdpi.com

Similarly, research on 2,4′,6-trihydroxy-4-methoxybenzophenone, a compound with a related structural motif, in HT-29 human colon carcinoma cells also demonstrated the induction of apoptosis. This was evidenced by morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. nih.gov Mechanistically, the compound was found to upregulate the expression of PUMA, Bak, Bcl-2, and Mcl-1 proteins, suggesting that its apoptotic effects in these cells are regulated by these proteins. nih.gov

Anti-inflammatory Research

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. jocpr.comresearchgate.netnih.govnih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases.

Research has shown that some natural derivatives of benzofuran can exert anti-inflammatory effects. For example, compounds such as 2-arylbenzo[b]furan, egonol, XH-14, and ailanthoidol (B1236983) have been studied for their potential to mitigate inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov

In a study focused on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, the compounds' ability to inhibit the production of interleukin-6 (IL-6) in cancer cell lines was examined. IL-6 is a pro-inflammatory cytokine that can promote tumorigenesis. nih.gov The results indicated that one of the derivatives significantly decreased IL-6 production in HepG2 cells. mdpi.com

Antiviral Activity Exploration

The broad biological activity of benzofuran derivatives has prompted investigations into their potential as antiviral agents. researchgate.net

While direct studies on this compound for HIV inhibition are not extensively detailed in the provided context, the broader class of benzofuran and related heterocyclic compounds has been explored for anti-HIV activity. jocpr.com Research in this area often focuses on identifying compounds that can inhibit various stages of the HIV life cycle. For instance, studies have identified small-molecule fusion inhibitors that target the HIV-1 envelope spike protein. nih.gov Other research has explored the potential of different heterocyclic systems, which can be coupled with benzofuran, to act as anti-HIV agents. jocpr.com

Vasorelaxant Properties and Vasodilation Studies

The benzofuran scaffold is considered a promising candidate in the design of vasorelaxant agents, which are crucial for treating cardiovascular conditions like hypertension. rsc.orgmdpi.com Research has demonstrated that synthetic derivatives of benzofuran possess vasodilating effects. nih.gov

A significant study focused on a series of benzofuran-morpholinomethyl-pyrazoline hybrids, which were synthesized from 5-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-methoxybenzofuran-6-ols. nih.gov These compounds underwent evaluation for their vasodilation properties in isolated thoracic aortic rings of rats that were pre-contracted with norepinephrine (B1679862) hydrochloride. nih.gov The investigation revealed that all the synthesized compounds exhibited noteworthy vasodilation capabilities. nih.gov

Several of the derivatives displayed vasorelaxant activity superior to that of the standard reference drug, prazocin. The quantitative structure-activity relationship (QSAR) analysis indicated a link between the observed vasorelaxant effects and various physicochemical parameters of the compounds. nih.gov The table below details the half-maximal inhibitory concentration (IC50) values for the most potent of these derivatives compared to prazocin. nih.gov

| Compound | IC50 (mM) | Relative Potency vs. Prazocin |

|---|---|---|

| Prazocin (Reference) | 0.487 | 1.00x |

| Compound 3d | 0.3185 | 1.53x more potent |

| Compound 3e | 0.4577 | 1.06x more potent |

| Compound 5a | 0.4132 | 1.18x more potent |

| Compound 5b | 0.4215 | 1.15x more potent |

| Compound 5c | 0.4491 | 1.08x more potent |

| Compound 6b | 0.3874 | 1.26x more potent |

| Compound 6c | 0.4355 | 1.12x more potent |

| Compound 6f | 0.3998 | 1.22x more potent |

| Compound 6h | 0.3642 | 1.34x more potent |

| Compound 6i | 0.4011 | 1.21x more potent |

Enzyme System Interaction Studies

Derivatives of this compound have been the subject of studies investigating their interactions with various critical enzyme systems in the body.

Cytochrome P450 (CYP) Interaction

Cytochrome P450 enzymes are essential for the metabolism of a wide array of foreign compounds and drugs. nih.gov The interaction of novel compounds with these enzymes is a key area of pharmacological research. A study on a series of benzofuran derivatives found them to be potent and selective inhibitors of CYP2A6, an enzyme involved in the detoxification of nicotine (B1678760) and the activation of certain procarcinogens. Among the derivatives tested, 4-Methoxybenzofuran demonstrated the most potent inhibitory effect on CYP2A6, with an IC50 value of 2.20 µM. nih.gov

Cholinesterase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down neurotransmitters. Inhibiting these enzymes is a primary strategy in the management of Alzheimer's disease. rsc.org Benzofuran-based compounds have been designed, synthesized, and tested as potential multifunctional drugs for this condition. nih.gov Research into novel carbamates derived from benzofuran skeletons has shown them to be potent inhibitors of both AChE and BChE, with some compounds displaying remarkable selectivity for one enzyme over the other. nih.gov This line of investigation highlights the potential of the benzofuran structure in developing new cholinesterase inhibitors. nih.govnih.gov

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610) (pigmentation) and is responsible for enzymatic browning in fruits and vegetables. scispace.com Consequently, inhibitors of this enzyme are of great interest to the cosmetic, medicinal, and food industries. scispace.com Studies have identified certain benzofuran derivatives as human tyrosinase inhibitors. Specifically, aurones, which are characterized by a Z-benzylidenebenzofuran-3(2H)-one structure, have been investigated. While simple aurones are weak inhibitors, the addition of hydroxyl groups at specific positions can significantly enhance their inhibitory potency against tyrosinase. scispace.com

Computational and Theoretical Chemistry in 4 Methoxybenzofuran 6 Ol Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. This approach is crucial for understanding potential mechanisms of action and for structure-based drug design.

While no specific molecular docking studies centered on 4-Methoxybenzofuran-6-ol have been prominently published, research on its derivatives illustrates the application of this methodology. For instance, a study on 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione (MPD), a derivative of the core structure, utilized docking simulations to investigate its binding interaction with the GABA-A receptor, a key target for anxiolytic drugs. researchgate.net Such studies typically involve preparing the protein and ligand structures, defining a binding site, and using scoring functions to rank the potential binding poses based on estimated free energy of binding. These simulations provide valuable insights into the specific amino acid residues that interact with the ligand, guiding further optimization of the compound's structure to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of activity for new, unsynthesized molecules.

Specific QSAR models for a series of compounds based on the this compound scaffold are not widely reported. However, the broader class of benzofuran (B130515) derivatives has been subjected to QSAR analysis to understand their therapeutic potential. For example, a QSAR study was conducted on a series of benzofuran–morpholinomethyl–pyrazoline hybrids, synthesized from a 5-acetyl-4-methoxybenzofuran-6-ol precursor, to explore their vasorelaxant properties. jst.go.jp In such studies, various molecular descriptors (e.g., topological, electronic, and physicochemical properties) are calculated for a set of molecules and correlated with their measured biological activity (such as IC50 values) using statistical methods like multiple linear regression. A statistically significant QSAR model can then be used to guide the design of new derivatives with potentially improved activity. nih.govpensoft.net

Table 1: Example of Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions |

| Steric | Molecular Volume, Surface Area, Radius of Gyration | Relates to the size and shape of the molecule and its fit within a receptor site |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Influences absorption, distribution, and membrane permeability |

This table represents typical descriptors used in QSAR analyses for drug discovery and is for illustrative purposes.

Computational Approaches for Drug-Likeness Evaluation

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug with respect to its physicochemical properties. Computational filters are widely used in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

A specific, detailed drug-likeness evaluation for this compound is not available in the cited literature. However, the process involves calculating key molecular properties and comparing them against established criteria, such as Lipinski's Rule of Five. These rules provide a general guideline for oral bioavailability.

Table 2: Key Parameters for Drug-Likeness Evaluation

| Rule/Parameter | Guideline | Pharmacokinetic Relevance |

|---|---|---|

| Lipinski's Rule of Five | Molecular Weight ≤ 500 Da | Influences absorption and diffusion |

| LogP ≤ 5 | Relates to solubility and membrane permeability | |

| H-bond Donors ≤ 5 | Affects solubility and binding | |

| H-bond Acceptors ≤ 10 | Affects solubility and binding | |

| Topological Polar Surface Area (TPSA) | Typically < 140 Ų | Predicts cell membrane permeability |

| Number of Rotatable Bonds | Typically ≤ 10 | Relates to conformational flexibility and binding entropy |

This table outlines common computational filters for assessing drug-likeness. The values for this compound would need to be calculated using cheminformatics software.

Computational tools predict these properties to quickly filter large libraries of compounds, helping to eliminate those with a high probability of poor absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org

Theoretical Insights into Reaction Mechanisms

Theoretical chemistry provides profound insights into the pathways and energetics of chemical reactions. Methods like Density Functional Theory (DFT) are used to calculate the structures of reactants, transition states, and products, allowing for a detailed understanding of reaction mechanisms, kinetics, and thermodynamics.

While the synthesis of this compound and its derivatives is documented, theoretical studies dedicated to elucidating the mechanisms of these specific reactions are not found in the available literature. nih.govmums.ac.ir Generally, theoretical investigations in this area could explore aspects such as the electrophilic or nucleophilic substitution on the benzofuran ring, the influence of the methoxy (B1213986) and hydroxyl groups on reactivity and regioselectivity, and the energy barriers associated with different synthetic routes. mdpi.com Such studies are invaluable for optimizing reaction conditions and predicting the feasibility of novel synthetic pathways.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced 4-Methoxybenzofuran-6-ol Analogues

The design and synthesis of novel analogues of this compound are central to exploring its therapeutic potential. By systematically modifying the core structure, researchers can fine-tune the molecule's pharmacological properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

Future synthetic strategies will likely focus on creating diverse libraries of this compound derivatives. This will involve the introduction of various substituents at different positions of the benzofuran (B130515) ring system. For instance, incorporating heterocyclic moieties has been a successful strategy for developing benzofuran derivatives with a wide range of biological activities, including anticancer and antimicrobial properties.

A key area of investigation will be the structure-activity relationship (SAR) of these new analogues. nih.gov By correlating specific structural modifications with changes in biological activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds. For example, studies on other benzofuran derivatives have shown that the position and nature of substituents can significantly impact their neuroprotective and antioxidant effects. biomolther.org One study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives highlighted that a methyl substitution at the R2 position and a hydroxyl group at the R3 position could be beneficial for neuroprotective actions.

Fragment-based drug design is another promising approach for developing advanced analogues. This method involves identifying small molecular fragments that bind to a biological target and then linking them together or growing them to create a more potent lead compound. A series of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as potential Mnk inhibitors using this approach. daneshyari.commedchemexpress.cn

The following table provides examples of synthetic approaches that could be adapted for the derivatization of the this compound scaffold.

| Synthetic Approach | Description | Potential Application for this compound |

| Palladium-Catalyzed Cross-Coupling Reactions | Versatile methods for forming carbon-carbon and carbon-heteroatom bonds. | Introduction of aryl, alkyl, and other functional groups to the benzofuran core to explore SAR. |

| Cyclization Reactions | Formation of the benzofuran ring system from acyclic precursors. | Development of novel synthetic routes to substituted this compound derivatives. |

| Click Chemistry | A class of biocompatible reactions for the rapid synthesis of new compounds. | Efficiently create diverse libraries of analogues with various functionalities for high-throughput screening. |

| Multi-component Reactions | Reactions in which three or more reactants combine in a single step to form a product. | Streamline the synthesis of complex derivatives, reducing the number of synthetic steps and improving overall efficiency. |

Innovations in Radiopharmaceutical Chemistry for Enhanced Targeting

The development of radiolabeled this compound analogues holds significant promise for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level, aiding in the diagnosis and monitoring of diseases.

A key area of innovation lies in the choice of radionuclides and labeling strategies. While Iodine-125 has been used for preclinical studies of some benzofuran derivatives, future work will likely focus on PET isotopes like Fluorine-18 and Carbon-11 due to their favorable decay characteristics for clinical imaging. The development of efficient and rapid radiolabeling methods is crucial for the widespread application of these radiotracers.

Enhanced targeting is another critical aspect of radiopharmaceutical design. This can be achieved by modifying the this compound scaffold to increase its affinity and selectivity for specific biological targets, such as amyloid-beta plaques in Alzheimer's disease. For instance, some benzofuran derivatives have been investigated as potential amyloid imaging agents. nih.gov

Furthermore, strategies to improve the pharmacokinetic properties of these radiotracers are essential. This includes optimizing their ability to cross the blood-brain barrier for neuroimaging applications and ensuring rapid clearance from non-target tissues to improve image quality.

| Innovation Area | Description | Relevance to this compound Radiotracers |

| Novel Radionuclides | Exploration of new isotopes with improved imaging characteristics or therapeutic potential. | Development of theranostic agents that combine diagnostic imaging with targeted radiotherapy. |

| Bifunctional Chelators | Molecules that can bind both a radionuclide and a targeting vector. | A versatile approach for labeling this compound analogues with a wide range of metallic radionuclides. |

| Click Chemistry for Radiolabeling | Use of click reactions for rapid and efficient incorporation of radionuclides. | Enables the late-stage radiolabeling of complex molecules under mild conditions. |

| Nanoparticle-based Delivery | Encapsulation or conjugation of radiotracers to nanoparticles for improved targeting and delivery. | Overcoming biological barriers and enhancing the accumulation of the radiotracer at the target site. |

Advanced Mechanistic Elucidation Techniques

Understanding the precise mechanism of action of this compound and its analogues is fundamental to their development as therapeutic agents. A range of advanced techniques can be employed to unravel their interactions with biological targets and their effects on cellular pathways.

Biophysical methods are invaluable for characterizing the binding of these compounds to their target proteins. eurofinsdiscovery.com Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy can provide detailed information on binding affinity, kinetics, and thermodynamics. nih.govnih.gov For example, circular dichroism (CD) and fluorescence spectroscopy have been used to study the interaction of benzofuran derivatives with bovine serum albumin (BSA). nih.gov

In silico approaches, such as molecular docking and molecular dynamics simulations, can provide insights into the binding modes of this compound analogues at the atomic level. nih.gov These computational methods can help to identify key amino acid residues involved in the interaction and guide the design of new derivatives with improved binding affinity. mdpi.com

Cell-based assays are crucial for understanding the functional consequences of target engagement. These can include assays to measure changes in enzyme activity, gene expression, or cell signaling pathways. For instance, studies on other benzofuran derivatives have utilized cell-based assays to evaluate their neuroprotective effects against excitotoxicity and their ability to modulate microglial phenotype. nih.gov

Integration of Cheminformatics and Artificial Intelligence for Compound Discovery

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery and has the potential to significantly accelerate the development of novel this compound analogues. preprints.org

Cheminformatics tools can be used to manage and analyze large datasets of chemical information, enabling the identification of promising lead compounds from virtual libraries. nih.gov Quantitative structure-activity relationship (QSAR) modeling is a key cheminformatics approach that uses statistical methods to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov Predictive QSAR models can be developed for this compound analogues to estimate their activity and guide the design of new compounds with enhanced properties. preprints.orgunc.edu

Furthermore, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. preprints.org This can significantly reduce the time and cost associated with preclinical development.

The synergy between these computational approaches and experimental validation will be key to unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 4-Methoxybenzofuran-6-ol, and how can reaction conditions be optimized?

A common method involves refluxing a benzofuran precursor (e.g., 5-(2-amino-4-styrylpyrimidin-4-yl)-4-methoxybenzofuran-6-ol) with reagents like phenyl hydrazine or guanidine hydrochloride in ethanol for 4 hours, followed by crystallization . Optimization includes adjusting reflux duration (e.g., 4–6 hours), solvent polarity, and stoichiometric ratios of reactants. Monitoring reaction progress via TLC and characterizing intermediates via NMR (e.g., δ 4.24 for OCH) ensures reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR : Assign methoxy (δ ~3.8–4.3) and hydroxyl (δ ~10.9) protons, with aromatic protons appearing between δ 6.7–7.5 .

- Mass Spectrometry (MS) : Base peaks (e.g., m/z 283) and fragmentation patterns help confirm molecular ions and substituents .

- IR Spectroscopy : Detect O–H (3200–3600 cm) and C–O (1200–1300 cm) stretches .

Q. How can purification challenges be addressed for this compound derivatives?

Crystallization from ethanol or methanol is standard. For polar derivatives, column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) improves separation. Purity is validated via melting point analysis and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or bioactivity results for this compound analogs?

- Data Triangulation : Cross-validate NMR, MS, and X-ray crystallography (if available) to confirm structural assignments .

- Statistical Analysis : Apply multivariate methods (e.g., PCA) to identify outliers in bioactivity datasets. For example, inconsistent IC values in enzyme assays may arise from solvent effects or impurities .

- Reproducibility Checks : Replicate synthesis and assay protocols across independent labs to isolate procedural errors .

Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound derivatives?

- Systematic Substituent Variation : Modify methoxy/hydroxy positions and introduce groups (e.g., styryl, pyrimidinyl) to assess electronic and steric effects .

- In Silico Modeling : Use DFT calculations to predict electron density distributions or docking studies to evaluate binding affinities with target proteins (e.g., enzymes in inflammatory pathways) .

- In Vitro Assays : Test analogs in dose-response models (e.g., COX-2 inhibition) to correlate substituent effects with activity .

Q. How can cascade reactions or sigmatropic rearrangements improve the synthesis of complex benzofuran derivatives?

- Cascade [3,3]-Sigmatropic Rearrangements : Utilize thermally promoted rearrangements (e.g., with NaH in THF at 0°C) to construct polycyclic frameworks efficiently. For example, this approach synthesizes natural product analogs with fused benzofuran-chromen systems .

- Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to access enantiomerically pure derivatives for pharmacological studies .

Methodological Notes

- Contradictory Data Handling : Always cross-reference synthetic protocols (e.g., vs. 10) to identify context-dependent variables like solvent purity or reaction scale.

- Ethical Reporting : Disclose crystallization solvent recovery rates and waste management practices to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.